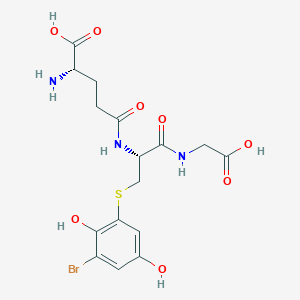
4-(Butylamino)-3-nitrobenzoic acid
概要
説明
4-(Butylamino)-3-nitrobenzoic acid is a chemical compound of interest due to its structural and functional properties. This compound is related to several research studies focusing on its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds, such as methyl 4-butyrylamino-3-methyl-5-nitrobenzoate and ethyl 4-butylamino-3-nitrobenzoate, has been explored through various chemical reactions involving nitration, reduction, and esterification processes. These studies highlight methods to achieve high yield and efficiency, showcasing the importance of optimizing synthesis conditions for related nitrobenzoic acid derivatives (Cai Chun, 2004); (S. N. Narendra Babu et al., 2009).
Molecular Structure Analysis
The molecular structure of ethyl 4-butylamino-3-nitrobenzoate has been analyzed, revealing that it consists of three crystallographically independent molecules, each stabilized by intramolecular N—H⋯O hydrogen bonds forming an S(6) ring motif. This structural analysis provides insight into the stabilization mechanisms of similar compounds (S. N. Narendra Babu et al., 2009).
Chemical Reactions and Properties
Research on related compounds demonstrates a variety of chemical reactions, including nitration, reduction, and esterification, which are crucial for the synthesis of 4-(Butylamino)-3-nitrobenzoic acid derivatives. These studies also highlight the importance of optimizing reaction conditions to improve yield and efficiency (Ren Li-jun, 2008).
科学的研究の応用
Crystallography and Molecular Structure :
- Ethyl 4-butylamino-3-nitrobenzoate : The crystal structure of this compound reveals an S(6) ring motif formed by intramolecular N—H⋯O hydrogen bonds. The structure is further stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, indicating potential applications in understanding molecular interactions and designing new materials (Narendra Babu et al., 2009).
Chemical Synthesis and Improvement :
- Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate : An improved synthesis method using a mix of nitric and sulfuric acids has been developed, offering advantages like high yield, low production cost, and high quality. This suggests its utility in efficient and cost-effective industrial production (Cai Chun, 2004).
Pharmaceutical Intermediates :
- Synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate : This compound, an important pharmaceutical intermediate, was synthesized with a high total yield of 72%. The process involved nitrating Methyl 4-butyrylamino-3-methylbenzoate and reducing the nitrated compound. This indicates its role in pharmaceutical manufacturing (Tao Feng, 2005).
Molecular Electrostatic Potential and Luminescent Properties :
- Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate : This compound is synthesized from Ethyl 4-(butylamino)-3-nitrobenzoate. Its structural characteristics and molecular electrostatic potential were analyzed, indicating potential applications in fields requiring detailed molecular analysis and possibly in optoelectronic applications due to its luminescent properties (Sathyanarayana et al., 2021).
Solid-Phase Synthesis :
- Substituted 2-aminomethylbenzimidazoles : Resin-bound 4-fluoro-3-nitrobenzoic acid, closely related to 4-(Butylamino)-3-nitrobenzoic acid, was used to create substituted 1,2-diaminobenzenes, which subsequently form benzimidazoles. This suggests potential applications in creating diverse pharmaceutical compounds through solid support strategies (Kilburn et al., 2000).
Safety and Hazards
将来の方向性
While specific future directions for 4-(Butylamino)-3-nitrobenzoic acid are not mentioned in the search results, therapeutic peptides are a unique class of pharmaceutical agents that have made great progress in the last decade thanks to new production, modification, and analytic technologies . This could suggest potential future directions for the development and application of 4-(Butylamino)-3-nitrobenzoic acid.
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, aminosalicylic acid inhibits folic acid synthesis, which is crucial for bacterial growth .
Biochemical Pathways
For example, antifungal agents can target enzymes involved in amino acid and protein biosynthesis, leading to growth inhibition .
Pharmacokinetics
A compound with a similar structure, bumetanide, is known to be rapidly absorbed and eliminated from the body, with renal clearance contributing significantly to the total elimination .
Result of Action
It’s known that similar compounds, such as benzonatate, are hydrolyzed to the major metabolite 4-(butylamino)benzoic acid (baba) by plasma butyrylcholinesterase (bche) .
Action Environment
It’s known that similar compounds can be influenced by various factors, including the ph of the environment, temperature, and the presence of other compounds .
特性
IUPAC Name |
4-(butylamino)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-3-6-12-9-5-4-8(11(14)15)7-10(9)13(16)17/h4-5,7,12H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATRMRVHZVOHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385259 | |
| Record name | 4-(butylamino)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butylamino)-3-nitrobenzoic acid | |
CAS RN |
120321-65-5 | |
| Record name | 4-(butylamino)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 4-(butylamino)-3-nitrobenzoic acid as revealed by the crystallographic study?
A1: The crystallographic analysis of 4-(butylamino)-3-nitrobenzoic acid reveals several key structural features []:
Q2: Were there any challenges in determining the crystal structure of 4-(butylamino)-3-nitrobenzoic acid?
A2: Yes, the crystal studied was a non-merohedral twin, meaning it was composed of two or more crystal domains in a specific, symmetrical arrangement []. This type of twinning can complicate crystallographic analysis. Despite this challenge, the researchers successfully determined the structure, with the minor twin component contributing to 29% of the overall structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)

